

4-(3-Chlorophenyl)pyridine chemical structure and properties

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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)pyridine

CAS No.: 5957-92-6

Cat. No.: B1610065

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Technical Whitepaper: [4-\(3-Chlorophenyl\)pyridine](#)

CAS: 18471-79-3 Formula: C₁₁H₈ClN Molecular Weight: 189.64 g/mol

Executive Summary

4-(3-Chlorophenyl)pyridine is a critical biaryl building block used extensively in two distinct high-value sectors: medicinal chemistry and optoelectronics. As a "privileged scaffold," it serves as a core pharmacophore in kinase inhibitors (targeting p38 MAP kinase and others) where the meta-chloro substituent provides essential metabolic stability and hydrophobic pocket occupancy. In materials science, it functions as a cyclometalating ligand for Iridium(III) complexes, enabling the production of high-efficiency phosphorescent organic light-emitting diodes (PHOLEDs).

Chemical Identity & Physiochemical Profile

Property	Specification	Notes
IUPAC Name	4-(3-Chlorophenyl)pyridine	
SMILES	<chem>C1=CC(=CC=C1C2=CC=NC=C2)Cl</chem>	
Appearance	Off-white to pale yellow solid	Crystalline form varies by purity/solvent.
Melting Point	76–80 °C (Predicted/Analogous)	Note: Experimental values vary based on recrystallization solvent (e.g., EtOH vs. Hexanes).
Solubility	Soluble in DCM, CHCl ₃ , DMSO, EtOAc	Limited solubility in water.
pKa	~4.8 - 5.1 (Pyridine N)	Slightly lower than pyridine (5.25) due to the electron-withdrawing Cl-phenyl group.
LogP	~3.3 (Predicted)	Lipophilic, suitable for membrane permeability.

Synthetic Architecture: Suzuki-Miyaura Cross-Coupling

The industrial standard for synthesizing **4-(3-Chlorophenyl)pyridine** is the palladium-catalyzed Suzuki-Miyaura coupling. This route is preferred over Gomberg-Bachmann arylation due to its mild conditions and high regioselectivity.

Core Reaction

- Electrophile: 4-Bromopyridine Hydrochloride (more stable than free base).
- Nucleophile: 3-Chlorophenylboronic acid.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

- Base: Potassium Carbonate (K_2CO_3) or Sodium Carbonate (Na_2CO_3).

Optimized Experimental Protocol

Step 1: Reagent Preparation

- Charge a 3-neck round-bottom flask with 4-Bromopyridine HCl (1.0 eq) and 3-Chlorophenylboronic acid (1.1 eq).
- Add $Pd(PPh_3)_4$ (3–5 mol%). Note: Catalyst must be fresh and yellow; black/brown indicates oxidation.
- Add solvent system: 1,4-Dioxane : Water (4:1 ratio). The water is essential for the solubility of the inorganic base.

Step 2: Degassing (Critical for Yield)

- Why: Oxygen poisons the Pd(0) species, halting the catalytic cycle.
- Method: Sparge the mixture with Argon or Nitrogen for 20 minutes, or use the freeze-pump-thaw method (3 cycles).

Step 3: Reaction

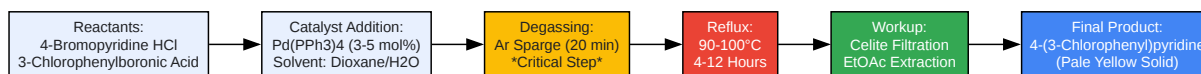
- Add K_2CO_3 (2.5 eq) dissolved in minimal water.
- Heat the mixture to reflux (approx. 90–100 °C) under an inert atmosphere.
- Monitor via TLC (Hexane:EtOAc 3:1). Reaction is typically complete in 4–12 hours.

Step 4: Workup & Purification^[1]

- Cool to room temperature. Filter through a Celite pad to remove Palladium black.
- Dilute with Ethyl Acetate (EtOAc) and wash with brine.
- Dry organic layer over anhydrous Na_2SO_4 and concentrate in vacuo.

- Purification: Flash column chromatography using Silica Gel (Gradient: 10% → 30% EtOAc in Hexanes).

Visualization: Synthesis Workflow



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Caption: Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis.

Structural Activity Relationships (SAR) & Applications

A. Medicinal Chemistry: Kinase Inhibition

The molecule serves as a scaffold for Type I and Type II kinase inhibitors.

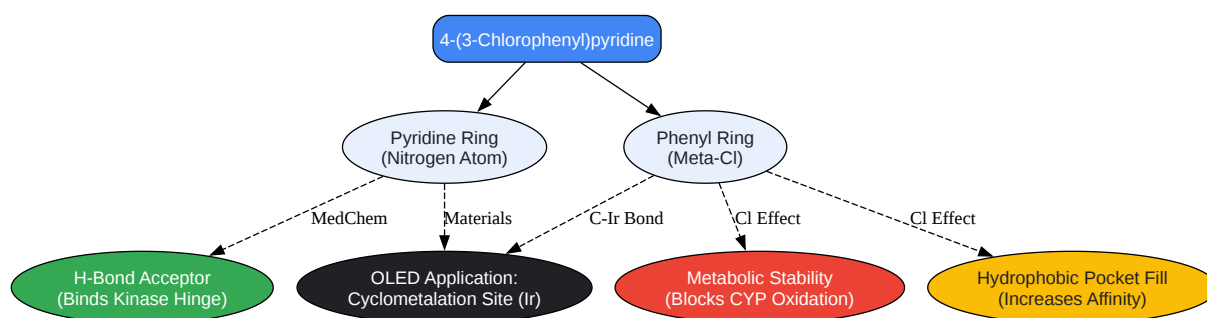
- Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the "hinge region" amino acids (e.g., Met, Thr) in the ATP-binding pocket of kinases like p38 MAPK or Aurora Kinase.
- 3-Chloro Substituent:
 - Metabolic Blocking: The meta-position is prone to oxidative metabolism (CYP450). The Chlorine atom blocks this site, extending the drug's half-life ().
 - Hydrophobic Fill: The Cl atom sits in a hydrophobic pocket (often the "Gatekeeper" region), improving binding affinity via Van der Waals interactions.

B. Materials Science: OLED Emitters

In the field of organic electronics, **4-(3-Chlorophenyl)pyridine** is a ligand precursor for Iridium(III) complexes, such as

- Mechanism: The pyridine nitrogen and the phenyl carbon form a coordinate covalent bond with Iridium (cyclometalation).
- Tuning: The electron-withdrawing Chlorine atom stabilizes the HOMO energy level, resulting in a "blue-shift" of emission compared to the unsubstituted phenylpyridine, often moving emission from green toward blue/orange depending on the exact substitution pattern.

Visualization: Pharmacophore & SAR Logic



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Caption: Structural Activity Relationship (SAR) mapping for Pharma and OLED applications.

Safety & Handling

- GHS Classification: Warning.
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.[2]
- Handling Protocol:
 - Use only in a chemical fume hood.
 - Wear nitrile gloves and safety goggles.
 - Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or moisture absorption.

References

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 - Organic Chemistry Portal. "Suzuki Coupling." [3][4] Available at: [\[Link\]](#)
- Iridium Complexes in OLEDs
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- Kinase Inhibitor SAR (General Pyridine Scaffolds)
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 - PubChem.[5][6] "**4-(3-Chlorophenyl)pyridine** (Compound)." Available at: [\[Link\]](#)(Note: Search via structure/CAS for specific isomer data).

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